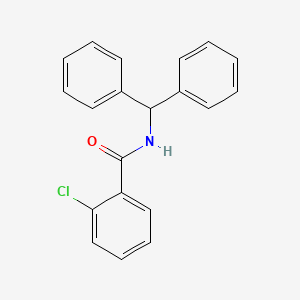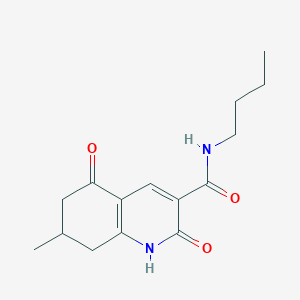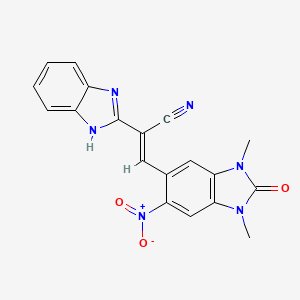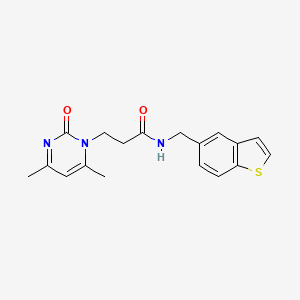![molecular formula C16H19NO B5320622 N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide](/img/structure/B5320622.png)
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide, also known as Bicuculline, is a naturally occurring compound found in plants of the genera Dicentra and Fumariaceae. It is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been extensively studied for its effects on the central nervous system (CNS).
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide binds to the GABA receptor on neurons and acts as a competitive antagonist, blocking the inhibitory effects of GABA. This leads to increased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. It also increases the activity of voltage-gated calcium channels, leading to increased calcium influx and neurotransmitter release. This compound has been shown to induce seizures in animal models, highlighting its potential as a research tool for investigating the mechanisms of epilepsy.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide has a number of advantages as a research tool. It is a potent and selective antagonist of the GABA receptor, making it a useful tool for investigating the role of GABA in synaptic transmission and neuronal excitability. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It can induce seizures in animal models, making it unsuitable for use in certain experiments. It is also toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide. One area of research is the development of new compounds that can selectively target different subtypes of the GABA receptor. This could lead to the development of more effective treatments for neurological disorders such as epilepsy. Another area of research is the investigation of the role of GABA in synaptic plasticity and learning and memory. This compound could be used as a research tool to investigate the mechanisms underlying these processes. Finally, there is a need for further research into the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a potent competitive antagonist of the GABA receptor that has been extensively studied for its effects on the CNS. It has a number of advantages as a research tool, including its potency and selectivity, but there are also some limitations to its use. Future research on this compound could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in synaptic transmission and neuronal excitability.
Synthesis Methods
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with phenylhydrazine to form 1-phenylcyclohexanone. This intermediate is then reacted with sodium ethoxide and acrylonitrile to form N-phenyl-2-cyanovinylcyclohexanamine. Finally, this compound is reacted with hydrochloric acid to form this compound.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide has been extensively studied for its effects on the CNS. It is commonly used as a research tool to investigate the role of GABA in synaptic transmission and neuronal excitability. This compound has been shown to block the inhibitory effects of GABA on neurons, leading to increased neuronal excitability and synaptic transmission. This has important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(9-7-12-4-2-1-3-5-12)17-15-11-13-6-8-14(15)10-13/h1-5,7,9,13-15H,6,8,10-11H2,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECXNWAUDAWII-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)




![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)